molecular formula C9H9ClO B1601175 6-Chlorochroman CAS No. 3722-71-2

6-Chlorochroman

Cat. No. B1601175
CAS RN: 3722-71-2
M. Wt: 168.62 g/mol
InChI Key: KPQIWYXPCLLEIJ-UHFFFAOYSA-N
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Description

6-Chlorochroman, also known as 6-chloro-2,3-dihydro-4H-1-benzopyran-4-one, is a chemical compound . It is a significant molecule that can be found in the structure of many important compounds .


Synthesis Analysis

The synthesis of enantiopure (S)-6-chlorochroman-4-ol has been achieved using whole-cell Lactobacillus paracasei biotransformation . The conditions of asymmetric reduction were optimized one factor by one factor using L. paracasei BD101 to achieve an enantiomerically pure product and complete conversion .


Molecular Structure Analysis

The molecular formula of 6-Chlorochroman is C9H7ClO2 . It has a fused cyclic structure .


Chemical Reactions Analysis

The synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for several potent 5-HT4 receptor agonists, has been explored . An efficient, high yielding, and a concise synthetic route has been established with significant modifications to the earlier reported synthetic protocols .

Scientific Research Applications

Enantioselective Synthesis Using Biotransformation

6-Chlorochroman is used in the enantioselective synthesis of (S)-6-chlorochroman-4-ol, a process facilitated by whole-cell biocatalysts such as Lactobacillus paracasei BD101. This method is environmentally friendly, inexpensive, and offers a high degree of optical purity (>99% enantiomeric excess). It demonstrates the utility of 6-chlorochroman in producing chiral secondary alcohols, important precursors for drug synthesis and industrial applications (Şahin, 2020).

Environmental Remediation

Research has been conducted on the reduction and immobilization of hexavalent chromium using clay minerals, which is relevant to understanding the environmental interactions and potential remediation uses of compounds like 6-chlorochroman. This study focuses on the kinetics and mechanisms of Cr6+ reduction and its immobilization, offering insights into how certain clay minerals can be used to manage heavy metal contaminants like chromium in the environment (Bishop et al., 2014).

Chemical Synthesis and Reactions

6-Chlorochroman has been utilized in various chemical synthesis and reaction studies. For example, it has been involved in the development of new reagents for oxidative deprotection of oximes to carbonyl compounds. This indicates its role in facilitating specific chemical transformations, contributing to the field of organic chemistry and synthesis (Hosseinzadeh et al., 2002).

Spectroscopic Analysis

6-Chlorochroman has been subject to spectroscopic analysis to understand its properties better. Studies like the electronic (UV–Visible) and vibrational (FT-IR) investigation and NMR spectroscopic analysis of halogen-substituted chromone molecules, including 6-chlorochroman, provide detailed insights into its molecular structure and behavior (Erdogdu et al., 2019).

Ecophysiological Responses in Plants

The effects of chromium compounds, including those related to 6-chlorochroman, on plants have been studied to understand the ecophysiological responses. Such research is crucial in assessing the environmental impact and biological interactions of chromium compounds, contributing to ecological and environmental science (Paiva et al., 2009).

Safety And Hazards

According to the safety data sheet, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling 6-Chlorochroman .

Future Directions

The synthesis of (S)-6-chlorochroman-4-ol using a biocatalyst is a first in the literature . This method, which is simple, inexpensive, and environmentally friendly, shows promise for the production of valuable chiral precursors for drug synthesis and other industrial applications . This study provides a convenient method for the production of (S)-6-chlorochroman-4-ol, which can meet the industrial green production demand of this chiral secondary alcohol .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQIWYXPCLLEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508154
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorochroman

CAS RN

3722-71-2
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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